N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 2034615-85-3) is a pyridine-derived compound with a molecular formula of C₁₆H₁₇N₃O₂ and a molecular weight of 283.32 g/mol . Its structure features a 1,2-dihydropyridinone core substituted with a methyl group at position 1 and a carboxamide group at position 3. The carboxamide nitrogen is further linked to a (5-cyclopropylpyridin-3-yl)methyl moiety, introducing steric and electronic complexity. The SMILES notation (CN1C=CC(=O)C(=C1)C(=O)NCC2=CN=CC(=C2)C3CC3) highlights its bicyclic nature, combining pyridine and cyclopropane rings .
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19-6-2-3-14(16(19)21)15(20)18-9-11-7-13(10-17-8-11)12-4-5-12/h2-3,6-8,10,12H,4-5,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZFYXNHKQJMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC(=CN=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews relevant research findings, including its synthesis, biological mechanisms, and pharmacological effects.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2097895-65-1 |
| Molecular Formula | C₁₆H₁₇N₃O₂ |
| Molecular Weight | 283.32 g/mol |
Synthesis
The synthesis of this compound involves the reaction of cyclopropylpyridine derivatives with appropriate carboxylic acid derivatives under controlled conditions. The use of cyclopropyl groups is noted to enhance binding affinity and selectivity for specific biological targets due to their unique steric and electronic properties .
Research indicates that this compound exhibits biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been characterized as a selective inhibitor of p38α MAP kinase, a target implicated in inflammatory processes and various diseases such as rheumatoid arthritis . The presence of the cyclopropyl group is believed to enhance hydrogen bonding and improve the compound's pharmacokinetic profile.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity compared to standard chemotherapeutics:
| Compound | IC₅₀ (µg/ml) | Cell Line |
|---|---|---|
| N-(5-cyclopropylpyridin-3-yl)methyl derivative | 32.7 ± 2.84 | HePG-2 |
| 5-Fluorouracil | 7.9 ± 0.17 | HePG-2 |
| N-(5-cyclopropylpyridin-3-yl)methyl derivative | 47.7 ± 2.89 | MCF-7 |
| 5-Fluorouracil | 5.4 ± 0.20 | MCF-7 |
The results indicate that the compound possesses moderate to strong activity against both HepG2 and MCF7 cell lines, suggesting its potential as an anticancer agent .
Clinical Implications
In a study focusing on inflammatory diseases, the compound was evaluated in murine models for its efficacy in reducing inflammation markers. Results showed a significant decrease in cytokine levels in treated groups compared to controls, indicating its potential therapeutic role in managing inflammatory conditions .
Pharmacokinetics
Pharmacokinetic studies revealed that this compound has favorable absorption and distribution characteristics. Its half-life and bioavailability were found to be superior compared to other compounds in the same class, making it a candidate for further clinical development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison based on molecular features, substituent effects, and hypothetical pharmacological profiles:
Table 1: Structural and Functional Comparison with Analogous Pyridine Derivatives
Key Insights from Structural Comparisons
Cyclopropyl vs. Methyl/Phenyl Substituents :
- The cyclopropyl group in the target compound confers rigidity and metabolic stability compared to simpler methyl or phenyl substituents. This feature is critical in drug design to avoid rapid hepatic degradation .
- Phenyl-substituted analogs (e.g., entry 4 in Table 1) exhibit higher molecular weights and lipophilicity, which may compromise aqueous solubility but improve membrane permeability.
Carboxamide Positioning :
- The 3-carboxamide group is conserved across all analogs, suggesting its role in hydrogen-bond interactions with biological targets (e.g., ATP-binding pockets in kinases).
Hypothetical Pharmacological Profiles :
- The target compound’s cyclopropylpyridinylmethyl group may reduce cytochrome P450 (CYP) enzyme interactions compared to phenyl-substituted analogs, which often act as CYP inhibitors or substrates.
Limitations in Available Data
Further in vitro and in vivo studies are required to validate these hypotheses.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary fragments:
- 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Fragment A)
- (5-Cyclopropylpyridin-3-yl)methanamine (Fragment B)
Fragment A serves as the acyl donor, while Fragment B acts as the nucleophilic amine component. The synthesis requires orthogonal protection-deprotection strategies to prevent side reactions during amide bond formation.
Synthesis of 1-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid (Fragment A)
Cyclocondensation of Cyanoacetamide with α,β-Unsaturated Aldehydes
A literature-supported method involves cyclocondensation of cyanoacetamide with α,β-unsaturated aldehydes under basic conditions. For example, 2-cyanoacetamide reacts with 3-formyl-2-butanone in aqueous piperidine acetate to yield 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. Adapting this protocol, methyl vinyl ketone undergoes cyclocondensation with cyanoacetamide in refluxing water (127°C, 21 h) to form the pyridone core. Subsequent hydrolysis of the nitrile group to a carboxylic acid is achieved using concentrated HCl at 100°C for 6 h.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Piperidine acetate, H₂O, 127°C | 66% |
| Nitrile Hydrolysis | 6M HCl, reflux | 89% |
Alternative Route via Knorr Pyridine Synthesis
Modifying the Knorr synthesis, ethyl acetoacetate and ammonium acetate undergo cyclization in acetic anhydride to form 2-pyridone derivatives. Quaternization of the nitrogen with methyl iodide in DMF at 60°C introduces the 1-methyl group. Oxidation of the 3-methyl substituent using KMnO₄ in acidic medium generates the carboxylic acid functionality.
Synthesis of (5-Cyclopropylpyridin-3-yl)Methanamine (Fragment B)
Cyclopropanation of Pyridine Derivatives
Amide Bond Formation Between Fragments A and B
Carbodiimide-Mediated Coupling
Fragment A (1.2 equiv) is activated with HOBt (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DCM. Fragment B (1.0 equiv) is added dropwise, and the reaction is stirred at 25°C for 18 h. Quenching with saturated NaHCO₃ and extraction with DCM yields the crude product, which is purified via recrystallization from ethanol/water.
Optimization Table:
| Activator System | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 72% |
| TBTU/DIPEA | DMF | 0→25 | 68% |
| DCC/DMAP | THF | 40 | 61% |
Purification and Characterization
The final product is purified using reverse-phase HPLC (C18 column, 10→90% MeCN/H₂O + 0.1% TFA). Characterization data aligns with literature precedents:
Q & A
Q. What are the standard synthetic routes for N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?
The compound is typically synthesized via multi-step reactions involving:
- Step 1 : Formation of the pyridine-3-carboxamide core through condensation reactions (e.g., coupling 5-cyclopropylpyridin-3-ylmethanamine with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid). Catalysts like Lewis acids or coupling agents (e.g., EDC/HOBt) are often used to facilitate amide bond formation .
- Step 2 : Cyclopropane ring introduction via [2+1] cycloaddition or alkylation of pre-functionalized pyridine intermediates .
- Purification : Chromatography or recrystallization ensures >95% purity, verified by NMR and mass spectrometry .
Q. How is structural confirmation achieved for this compound?
Key analytical techniques include:
- NMR spectroscopy : Assigns protons and carbons to confirm regiochemistry (e.g., distinguishing between keto-amine and hydroxy-pyridine tautomers) .
- X-ray crystallography : Resolves ambiguities in planar conformations and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯O bonds) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) with statistical modeling identifies optimal conditions. For example, refluxing in polar aprotic solvents (DMF or DMSO) enhances reaction rates .
- Flow chemistry : Continuous-flow systems improve reproducibility and scalability, particularly for oxidation or coupling steps .
- Microwave-assisted synthesis : Reduces reaction time for steps requiring high activation energy (e.g., cyclopropane formation) .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data?
Discrepancies between NMR (solution-state) and crystallography (solid-state) data often arise from tautomerism or conformational flexibility. For example:
- Case study : X-ray analysis of structurally analogous compounds (e.g., N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide) confirmed keto-amine tautomers over hydroxy-pyridine forms, resolving NMR ambiguities .
- Dynamic NMR : Monitors temperature-dependent shifts to identify equilibrium states .
Q. What computational methods predict biological activity or binding interactions?
- Molecular docking : Screens against enzyme targets (e.g., kinases or receptors) using software like AutoDock or Schrödinger. Pyridine and carboxamide moieties often engage in hydrogen bonding with active sites .
- QSAR modeling : Correlates substituent effects (e.g., cyclopropyl vs. methyl groups) with activity trends in enzyme inhibition assays .
Methodological Challenges
Q. How are intermediates monitored during multi-step synthesis?
- TLC/HPLC : Tracks reaction progress using mobile phases tailored to polarity (e.g., hexane/ethyl acetate gradients) .
- In-situ IR spectroscopy : Identifies carbonyl or amide bond formation in real time .
Q. What are the pitfalls in scaling up lab-scale synthesis?
- Solvent selection : Switching from low-boiling solvents (e.g., MeOH) to high-boiling alternatives (e.g., toluene) avoids excessive evaporation in large batches .
- Exothermic reactions : Controlled addition of reagents (e.g., using dropping funnels) prevents thermal runaway in cyclopropanation steps .
Key Research Gaps
- Tautomer stability : Impact of substituents (e.g., cyclopropyl) on tautomeric equilibria in solution vs. solid state .
- Biological profiling : Limited data on pharmacokinetics (e.g., CYP450 interactions) and in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
